molecular formula C16H21BN2O3 B13406148 1-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone CAS No. 1158680-97-7

1-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone

Cat. No.: B13406148
CAS No.: 1158680-97-7
M. Wt: 300.2 g/mol
InChI Key: DHYSFIBCSKKIMB-UHFFFAOYSA-N
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Description

1-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone is a complex organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methyl-1H-indazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and substituted indazole derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

1-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a probe in biological systems due to its boron-containing structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone involves its interaction with molecular targets through its boron center. The compound can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. This interaction can modulate enzyme activity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
  • 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

1-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone is unique due to its specific indazole core combined with the dioxaborolane group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1158680-97-7

Molecular Formula

C16H21BN2O3

Molecular Weight

300.2 g/mol

IUPAC Name

1-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone

InChI

InChI=1S/C16H21BN2O3/c1-10-13-9-12(7-8-14(13)19(18-10)11(2)20)17-21-15(3,4)16(5,6)22-17/h7-9H,1-6H3

InChI Key

DHYSFIBCSKKIMB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3C)C(=O)C

Origin of Product

United States

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